

Rhamnan Sulfate: A Deep Dive into its Antiviral Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rhamnan*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Rhamnan** sulfate, a sulfated polysaccharide derived from green seaweeds of the genus *Monostroma*, is emerging as a potent antiviral agent with a broad spectrum of activity against various enveloped viruses. Its unique structural characteristics, primarily a backbone of rhamnose units with sulfate group substitutions, underpin its ability to interfere with critical stages of the viral life cycle. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antiviral activity of **rhamnan** sulfate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Antiviral Mechanism: Inhibition of Viral Entry

The principal antiviral action of **rhamnan** sulfate lies in its ability to block the initial stages of viral infection: attachment to and entry into host cells.^[1] This mechanism is particularly effective against enveloped viruses, which rely on surface glycoproteins to mediate these processes.^{[1][2]} In contrast, **rhamnan** sulfate has demonstrated little to no activity against non-enveloped viruses such as adenovirus, poliovirus, coxsackie virus, and rhinovirus.^{[2][3]}

The polyanionic nature of **rhamnan** sulfate, conferred by its sulfate groups, is crucial for its antiviral function.^[4] It is believed to establish ionic interactions with the positively charged amino acid residues on viral glycoproteins.^[1] This binding sterically hinders the virus from interacting with its cognate receptors on the host cell surface, effectively neutralizing the virion.

Case Study: SARS-CoV-2

The COVID-19 pandemic spurred intensive research into novel antiviral agents, with **rhamnan** sulfate showing significant promise against SARS-CoV-2.^{[5][6][7]} The virus's spike (S) protein, which is essential for binding to the host cell receptor angiotensin-converting enzyme 2 (ACE2) and co-receptor heparan sulfate (HS), is the primary target of **rhamnan** sulfate.^{[5][8]}

Rhamnan sulfate acts as a molecular mimic of heparan sulfate, competitively binding to the receptor-binding domain (RBD) of the S-protein.^{[5][9]} This competitive inhibition prevents the virus from attaching to host cells.^[5] Studies using surface plasmon resonance (SPR) have demonstrated that **rhamnan** sulfate exhibits a remarkably high affinity for the S-protein RBD, significantly stronger than that of heparin, a known HS analogue.^{[5][8]}

Case Study: Influenza A Virus

Against the influenza A virus (IFV), **rhamnan** sulfate has been shown to inhibit both the adsorption and entry steps of the viral replication cycle.^{[2][3][10]} The proposed mechanism involves the binding of **rhamnan** sulfate to the viral hemagglutinin (HA) glycoprotein, which is responsible for attaching to sialic acid receptors on the host cell surface.^[3] By occluding the HA, **rhamnan** sulfate prevents the initial viral attachment.

Other Enveloped Viruses

In vitro studies have confirmed the efficacy of **rhamnan** sulfate against a range of other enveloped viruses, including:

- Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2)^{[3][11][12]}
- Human Cytomegalovirus (HCMV)^{[3][11][12]}
- Human Immunodeficiency Virus (HIV)^{[3][11][12]}
- Measles Virus^{[2][3]}
- Mumps Virus^{[2][3]}
- Human Coronavirus (apart from SARS-CoV-2)^{[2][3]}

Immunomodulatory Effects

Beyond direct viral inhibition, **rhamnan** sulfate also exhibits immunomodulatory properties that contribute to its antiviral efficacy. In vivo studies in mice infected with influenza A virus have shown that oral administration of **rhamnan** sulfate can stimulate the production of neutralizing antibodies.[3][10] This suggests that **rhamnan** sulfate may not only block the initial infection but also enhance the host's adaptive immune response to clear the virus. The interaction of **rhamnan** sulfate with Peyer's patches in the intestine is thought to be a potential mechanism for this immune stimulation.[2][10]

Intracellular Mechanisms: A Developing Area of Research

While the primary mechanism of action is extracellular, some evidence suggests that **rhamnan** sulfate may also have intracellular targets. A study on enterovirus 71 (EV71), a non-enveloped virus, indicated that a sulfated **rhamnan** from *Monostroma latissimum* could inhibit viral replication after adsorption by modulating the epidermal growth factor receptor (EGFR)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[13] This finding opens up new avenues for research into the broader intracellular effects of **rhamnan** sulfate.

Quantitative Data on Antiviral Activity

The antiviral potency of **rhamnan** sulfate has been quantified in numerous studies. The following tables summarize key findings for different viruses.

Table 1: Anti-SARS-CoV-2 Activity of **Rhamnan** Sulfate

Assay Type	Virus Strain/Compon- ent	Metric	Value	Reference
Surface Plasmon Resonance (SPR) Competition Assay	Wild Type S- protein RBD binding to heparin	IC50	1.6 ng/mL	[5][8]
Pseudovirus Neutralization Assay	Wild Type SARS- CoV-2	IC50	2.39 µg/mL	[5]
Pseudovirus Neutralization Assay	Delta Variant SARS-CoV-2	IC50	1.66 µg/mL	[5]
Cell-based Pseudovirus Infectivity Assay	Pseudotyped SARS-CoV-2	IC50	< 1 µg/mL	[9][14]

Table 2: Antiviral Activity of **Rhamnan** Sulfate Against Various Enveloped Viruses

Virus	Cell Line	Metric	Value	Reference
Influenza A Virus (IFV)	MDCK	SI	>10	[2]
Herpes Simplex Virus 1 (HSV-1)	Vero	SI	>10	[2]
Herpes Simplex Virus 2 (HSV-2)	Vero	SI	>10	[2]
Human Cytomegalovirus (HCMV)	HEL	SI	>10	[2]
Measles Virus	Vero	SI	>10	[2]
Mumps Virus	Vero	SI	>10	[2]
Human Immunodeficiency Virus (HIV)	MT-4	SI	>10	[2]
Human Coronavirus	HMV-II	SI	>10	[2]

SI (Selectivity Index) = CC50 / EC50. A value greater than 10 is considered indicative of significant antiviral activity.[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the antiviral activity of **rhamnan sulfate**.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

- Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 48-well plates to form a confluent monolayer.

- Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (e.g., 0.1 plaque-forming units per cell).[2]
- Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of **rhamnan** sulfate.[2]
- Incubation: Incubate the plates at 37°C for a duration sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of **rhamnan** sulfate that reduces the number of plaques by 50% compared to the untreated control.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay safely evaluates the inhibition of viral entry mediated by the SARS-CoV-2 spike protein.

- Cell Seeding: Seed HEK293T cells stably expressing the ACE2 receptor (HEK293T-ACE2) in 96-well plates.[5]
- Virus-Compound Incubation: Incubate SARS-CoV-2 pseudoviral particles (e.g., lentiviral particles expressing the S-protein and a reporter gene like EGFP) with serial dilutions of **rhamnan** sulfate for 1 hour at 37°C.[5]
- Transduction: Add the virus-compound mixture to the HEK293T-ACE2 cells.
- Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
- Signal Detection: Measure the reporter gene expression (e.g., EGFP fluorescence) using a plate reader or microscope.

- Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the concentration of **rhamnan** sulfate.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

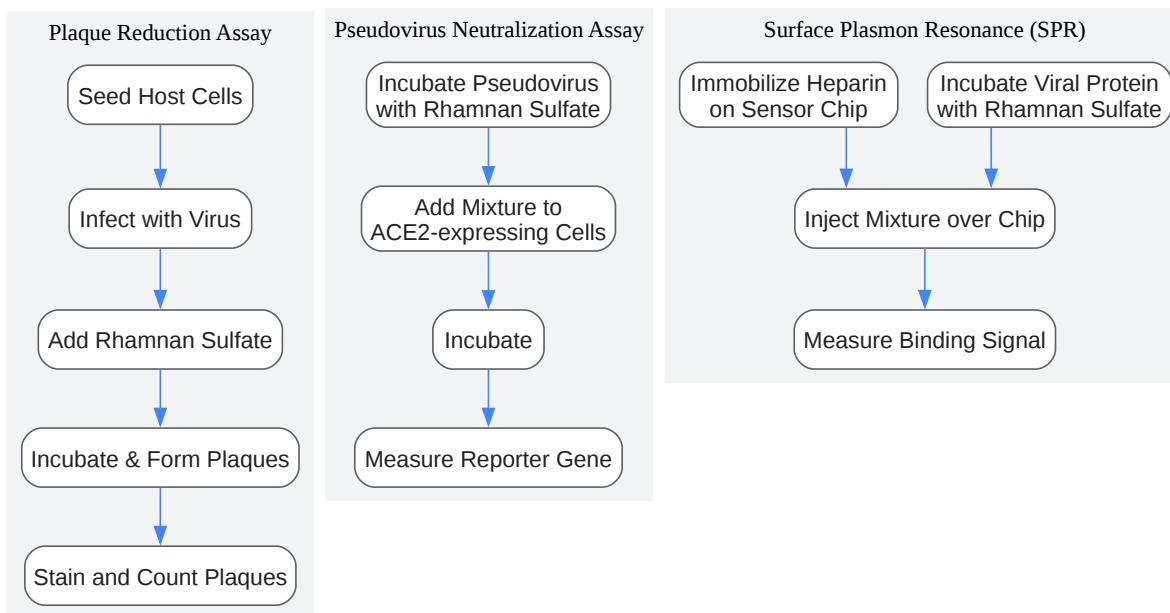
SPR is used to measure the real-time binding kinetics and affinity between **rhamnan** sulfate and viral proteins.

- Chip Preparation: Immobilize a ligand (e.g., heparin) on the surface of an SPR sensor chip. [5]
- Analyte Injection: Inject the analyte (e.g., SARS-CoV-2 S-protein RBD) at various concentrations over the chip surface to measure its binding to the immobilized ligand.
- Competition Assay: To determine the inhibitory effect of **rhamnan** sulfate, pre-incubate the S-protein RBD with varying concentrations of **rhamnan** sulfate before injecting it over the heparin-coated chip.[5]
- Signal Measurement: The SPR instrument detects changes in the refractive index at the chip surface, which corresponds to the binding of the analyte. A reduction in the binding signal in the presence of **rhamnan** sulfate indicates competitive inhibition.
- Data Analysis: Calculate the IC50 value, representing the concentration of **rhamnan** sulfate required to inhibit 50% of the S-protein RBD binding to heparin.[5]

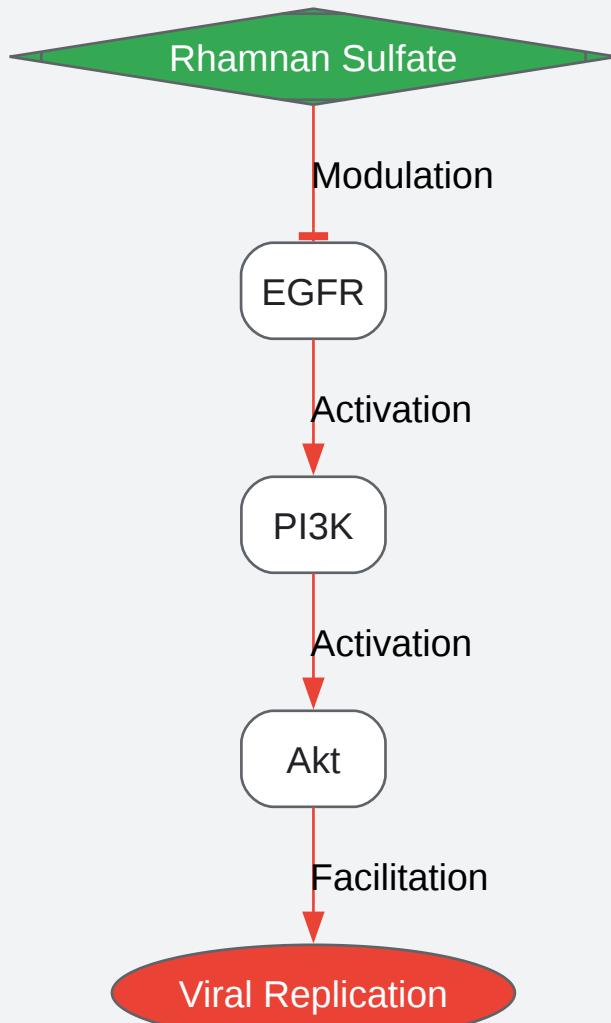
Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: **Rhamnan** sulfate's primary antiviral mechanism of action.



Potential Intracellular Mechanism (Enterovirus 71)

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- To cite this document: BenchChem. [Rhamnan Sulfate: A Deep Dive into its Antiviral Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165919#rhamnan-sulfate-mechanism-of-action-in-antiviral-activity>

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